N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide typically involves the reaction of 2-aminophenol with appropriate aldehydes or acids under specific conditions. One common method involves the use of 2-aminophenol and 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature, leading to the formation of the desired benzoxazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzoxazole ring, using reagents like halogens or alkylating agents
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise in biological assays for its antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide involves its interaction with specific molecular targets. For instance, in cancer cells, the compound may inhibit key enzymes or signaling pathways essential for cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide can be compared with other benzoxazole derivatives such as:
N-[3-(benzimidazol-2-yl)phenyl]amine: Known for its anticancer properties.
4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole: Exhibits antimicrobial and fluorescent properties.
These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O2/c21-15-7-3-5-13(11-15)19(24)22-16-8-4-6-14(12-16)20-23-17-9-1-2-10-18(17)25-20/h1-12H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFJJQIPHTVNSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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